molecular formula C16H24O4 B053408 2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran CAS No. 123220-47-3

2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran

Cat. No.: B053408
CAS No.: 123220-47-3
M. Wt: 280.36 g/mol
InChI Key: LEXNQFMZOCFPDH-UHFFFAOYSA-N
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Description

2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran is an organic compound with the molecular formula C16H24O4. It is characterized by a tetrahydrofuran ring substituted with a propyl group and a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable propyl-substituted tetrahydrofuran precursor under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the tetrahydrofuran ring and the subsequent substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of derivatives with different functional groups on the phenyl ring.

Scientific Research Applications

2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin: A compound with a similar trimethoxyphenyl group but different core structure.

    3,4,5-Trimethoxyphenylacetonitrile: Another compound containing the trimethoxyphenyl group.

Uniqueness

2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran is unique due to its specific combination of a tetrahydrofuran ring with a propyl and trimethoxyphenyl substitution. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

IUPAC Name

2-propyl-5-(3,4,5-trimethoxyphenyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O4/c1-5-6-12-7-8-13(20-12)11-9-14(17-2)16(19-4)15(10-11)18-3/h9-10,12-13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXNQFMZOCFPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(O1)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60924415
Record name 2-Propyl-5-(3,4,5-trimethoxyphenyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123220-47-3
Record name 2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123220473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propyl-5-(3,4,5-trimethoxyphenyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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